4-{[(4-Hydroxyphthalazin-1-yl)acetyl]amino}benzamide
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Overview
Description
4-{[(4-Hydroxyphthalazin-1-yl)acetyl]amino}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phthalazinone core, which is known for its biological activity, making it a valuable subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Hydroxyphthalazin-1-yl)acetyl]amino}benzamide typically involves multiple steps, starting with the preparation of the phthalazinone core. One common method involves the reaction of 4-hydroxyphthalic acid with hydrazine to form 4-hydroxyphthalazinone. This intermediate is then acetylated using acetic anhydride to yield 4-acetyl-4-hydroxyphthalazinone. The final step involves the reaction of this intermediate with 4-aminobenzamide under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Hydroxyphthalazin-1-yl)acetyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phthalazinone ring can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl groups can be reduced to alcohols or amines under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield phthalazinone derivatives, while reduction of the carbonyl groups can produce alcohols or amines .
Scientific Research Applications
4-{[(4-Hydroxyphthalazin-1-yl)acetyl]amino}benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s biological activity makes it a candidate for research into enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Due to its potential pharmacological properties, it is studied for its effects on various diseases, including cancer, inflammation, and infectious diseases.
Mechanism of Action
The mechanism of action of 4-{[(4-Hydroxyphthalazin-1-yl)acetyl]amino}benzamide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it could inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphthalazinone: Shares the phthalazinone core but lacks the acetyl and benzamide groups.
4-Acetyl-4-hydroxyphthalazinone: An intermediate in the synthesis of the target compound, featuring the acetyl group but not the benzamide moiety.
4-Aminobenzamide: Contains the benzamide group but lacks the phthalazinone core.
Uniqueness
4-{[(4-Hydroxyphthalazin-1-yl)acetyl]amino}benzamide is unique due to its combination of the phthalazinone core with acetyl and benzamide groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C17H14N4O3 |
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Molecular Weight |
322.32 g/mol |
IUPAC Name |
4-[[2-(4-oxo-3H-phthalazin-1-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C17H14N4O3/c18-16(23)10-5-7-11(8-6-10)19-15(22)9-14-12-3-1-2-4-13(12)17(24)21-20-14/h1-8H,9H2,(H2,18,23)(H,19,22)(H,21,24) |
InChI Key |
VUYKDJNVGPYEIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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